{[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid
Description
{[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid is a thieno[2,3-d]pyrimidine derivative characterized by a bicyclic core structure fused with a sulfur-containing thiophene ring. The compound features a 4-oxohexahydrobenzothienopyrimidine scaffold, with a thioacetic acid side chain at the 2-position. Key physicochemical data include:
- IR spectral peaks: C=O stretch (1566 cm⁻¹), thiophene ring vibrations (1177 cm⁻¹), and acidic protons (broad signal at ~2.60 ppm in NMR) .
- Synthetic routes: Typically synthesized via nucleophilic substitution reactions, such as the reaction of 4-chloro intermediates with thioacetic acid derivatives under reflux conditions .
Properties
IUPAC Name |
2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c16-10(17)6-19-5-9-14-12(18)11-7-3-1-2-4-8(7)20-13(11)15-9/h1-6H2,(H,16,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPVNFQTWXVSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
{[(4-Oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14N2O3S2
- Molecular Weight : 310.39 g/mol
- CAS Number : 731826-75-8
Biological Activity Overview
The compound exhibits various biological activities that have been investigated in several studies. Key areas of focus include:
-
Aldose Reductase Inhibition
- Aldose reductase (ALR2) is an enzyme implicated in diabetic complications. Compounds structurally related to {[(4-Oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid have shown significant inhibitory effects on ALR2.
- A study found that certain derivatives exhibited submicromolar IC50 values against ALR2, indicating potent inhibition compared to standard drugs like epalrestat .
- Cytotoxicity
- Structure-Activity Relationship (SAR)
Table 1: Summary of Biological Activities
| Activity | Mechanism/Target | Reference |
|---|---|---|
| Aldose Reductase Inhibition | Inhibition of ALR2 | |
| Cytotoxicity | Low antiproliferative effect on HepG2 | |
| Molecular Docking | Interaction with key residues |
Case Study: Aldose Reductase Inhibition
In a comparative study involving various thiazolidine derivatives, {[(4-Oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid was highlighted for its potential as an aldose reductase inhibitor. The research utilized isolated enzymes from rat eye lenses and kidneys to assess the inhibitory potency and selectivity of the compound against ALR1 and ALR2.
Molecular Docking Analysis
Molecular docking simulations identified critical binding interactions between the compound and the active site of aldose reductase. Key residues such as His110 and Trp111 were noted for their role in stabilizing the compound within the enzyme's active site.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives with Acetamide Groups
Derivatives with Alkoxy/Carboxylic Acid Substituents
- Example: {[3-Amino-2-(aminocarbonyl)thieno[2,3-b]pyridin-4-yl]oxy}acetic acid Molecular Weight: 267 (with 0.67 HCl adduct) Key Difference: The oxyacetic acid group introduces polarity, likely enhancing aqueous solubility compared to thioether-linked analogues .
Core-Modified Analogues
Benzothieno[3,2-d]pyrimidin-4-one Sulphonamides
- Example: N-[2-[(2,4-difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]methanesulfonamide Activity: Demonstrates COX-2 and iNOS inhibition (IC₅₀ < 10 μM) due to sulfonamide-mediated electrostatic interactions with inflammatory enzymes . Structural Contrast: The [3,2-d] ring fusion alters the spatial orientation of substituents, reducing steric hindrance compared to [2,3-d] isomers.
Physicochemical and Pharmacokinetic Comparisons
Key Research Findings
- Substituent Impact : The thioacetic acid group in the target compound confers moderate solubility and acidity (pKa ~3.5), while acetamide derivatives exhibit higher logP values and target affinity .
- Biological Activity Trends: Anti-inflammatory: Sulfonamide-containing [3,2-d] isomers show COX-2 inhibition, whereas thioacetic acid derivatives lack this activity . Anticancer: Acetamide-substituted thieno[2,3-d]pyrimidines (e.g., CRCM5484) demonstrate BET inhibition, highlighting the role of aromatic substituents in epigenetic targeting .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for {[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with the benzothieno[2,3-d]pyrimidine core. Key steps include thioalkylation of the pyrimidine ring with a mercaptoacetic acid derivative. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) significantly impact yield. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while temperatures between 60–80°C balance reaction rate and side-product formation . Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions and confirms the thioether linkage. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides absolute stereochemical confirmation if crystalline derivatives are obtainable. IR spectroscopy can detect the carbonyl (C=O) and thioester (C-S) functional groups .
Q. What preliminary biological screening strategies are recommended to assess its pharmacological potential?
- Methodological Answer : Begin with in vitro enzymatic inhibition assays (e.g., kinase or protease targets) due to the benzothieno[2,3-d]pyrimidine scaffold's known bioactivity. Cell viability assays (e.g., MTT) against cancer or microbial lines can identify cytotoxicity or therapeutic windows. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices should be calculated to prioritize lead optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity across studies?
- Methodological Answer : Discrepancies often arise from subtle variations in reaction conditions (e.g., trace moisture in solvents, reagent purity). Systematic replication with controlled variables (e.g., inert atmosphere, anhydrous solvents) is critical. For biological data, validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., known inhibitors) to calibrate activity .
Q. What structure-activity relationship (SAR) strategies can enhance potency or selectivity of derivatives?
- Methodological Answer : Modify substituents on the benzothieno[2,3-d]pyrimidine core and thioacetic acid moiety. For example:
- Hydrophobic groups (e.g., 4-chlorophenyl) may improve membrane permeability.
- Electron-withdrawing groups (e.g., trifluoromethyl) on the pyrimidine ring can enhance target binding affinity.
Computational docking studies (e.g., using AutoDock Vina) guide rational design by predicting ligand-protein interactions .
Q. How does this compound compare structurally and functionally to its thieno[3,2-d]pyrimidine or oxadiazole-containing analogs?
- Methodological Answer : Comparative studies reveal that:
- Benzothieno[2,3-d]pyrimidine derivatives exhibit broader kinase inhibition than thieno[3,2-d]pyrimidines due to enhanced π-stacking from the fused benzene ring.
- Oxadiazole analogs show superior metabolic stability but lower solubility.
Use parallel SAR profiling and pharmacokinetic assays (e.g., microsomal stability tests) to evaluate trade-offs .
Q. What experimental approaches are used to elucidate its mechanism of action in complex biological systems?
- Methodological Answer : Combine in silico target prediction (e.g., PharmMapper) with in vitro pull-down assays (e.g., affinity chromatography) to identify binding partners. CRISPR-Cas9 gene knockout models can confirm target relevance. For in vivo validation, use disease-specific animal models (e.g., xenografts for oncology) with pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
